9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-32-20-13-15(9-12-18(20)29)22-21-17(5-4-6-19(21)30)25-24-26-23(27-28(22)24)14-7-10-16(31-2)11-8-14/h7-13,22,29H,3-6H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZGOZRLISYPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazolinone class of compounds. This class has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes both triazole and quinazoline moieties. The presence of these heterocycles is significant as they are often linked to various biological activities.
Anticancer Activity
Research has highlighted the potential of triazoloquinazolinone derivatives as inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a critical target for therapeutic intervention.
- Mechanism of Action : Compounds like the one have been shown to inhibit Plk1's polo-box domain (PBD) activity through specific binding interactions. This inhibition disrupts mitotic processes and induces apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on cancer cell lines. For instance, a related study reported that triazoloquinazolinone compounds reduced cell viability in breast and lung cancer cells by inducing cell cycle arrest .
Antiviral Activity
The compound may also exhibit antiviral properties. Research into related N-heterocycles has indicated their potential effectiveness against viral infections.
- Efficacy Against Viruses : Some derivatives have shown activity against RNA viruses by inhibiting viral polymerases, which are essential for viral replication. The triazole ring is particularly noted for enhancing antiviral potency .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds.
- Broad Spectrum Activity : Compounds with similar structural features have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure contributes to their ability to penetrate microbial membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds.
| Structural Feature | Biological Activity |
|---|---|
| Triazole moiety | Enhances anticancer and antiviral activity |
| Hydroxyphenyl groups | Contributes to increased solubility and bioavailability |
| Methoxy groups | Modulates lipophilicity and can improve cellular uptake |
Research indicates that modifications to these structural elements can significantly impact the efficacy and selectivity of the compounds against specific biological targets .
Scientific Research Applications
Research has highlighted several biological activities associated with this compound:
1. Antiproliferative Effects:
- The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values: Low micromolar range against HeLa cells (5.0 µM), MDA-MB-231 (7.5 µM), and A549 (10.0 µM) .
- Mechanism of Action: The antiproliferative effects are primarily mediated through apoptosis induction and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MDA-MB-231 | 7.5 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
2. Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit enzymes relevant to cancer progression:
- Histone Deacetylase (HDAC) Inhibition: It shows moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression .
Case Studies
Several studies have investigated the effects of this compound on different cancer cell lines:
- Study on HeLa Cells: Demonstrated a clear dose-dependent response with notable apoptosis induction.
- Evaluation on MDA-MB-231 Cells: Showed effective cell cycle arrest at G1 phase.
These studies underscore the potential of this compound as a lead structure for developing novel anticancer agents.
Potential Applications
The applications of 9-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one extend to:
- Anticancer Drug Development: Its antiproliferative properties make it a candidate for further development into therapeutic agents targeting various cancers.
- Research in Epigenetics: Due to its HDAC inhibitory activity, it may be useful in studies focusing on epigenetic modifications in cancer biology.
Q & A
Q. What are the optimal synthetic methodologies for preparing this triazoloquinazolinone derivative?
Answer: Efficient synthesis requires careful selection of catalysts and reaction conditions. For example, triazoloquinazolinone derivatives can be synthesized using deep eutectic solvents (DES) or heterogeneous catalysts like NGPU (a novel catalyst), which reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields (up to 92%) compared to traditional methods. Key steps include:
- Catalyst optimization : NGPU enhances reaction efficiency by reducing side reactions and enabling milder conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) are preferred for stabilizing intermediates and facilitating cyclization .
- Workup : Crystallization from DMF or ethanol ensures high purity, as demonstrated for structurally analogous compounds .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Answer: A multi-technique approach is critical:
- NMR spectroscopy : and NMR can confirm substituent positions (e.g., methoxy and ethoxy groups) and the tetrahydroquinazolinone core. For example, aromatic protons typically appear at δ 6.5–8.0 ppm, while methylene protons in the tetrahydro ring resonate at δ 2.5–3.5 ppm .
- Mass spectrometry (LC-MS) : High-resolution LC-MS helps verify molecular weight and fragmentation patterns (e.g., m/z 450–500 range for similar compounds) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) confirm key functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations guide the study of electronic properties and reactivity?
Answer: DFT provides insights into:
- Electron distribution : Molecular electrostatic potential (MEP) maps can predict nucleophilic/electrophilic sites. For example, the ethoxy and hydroxyphenyl groups may act as electron donors, influencing reactivity .
- Reaction mechanisms : Transition state analysis for cyclization steps can explain the role of catalysts like NGPU in reducing activation energy .
- Spectroscopic predictions : Calculated IR and NMR spectra (using B3LYP/6-31G* basis sets) can validate experimental data .
Q. What experimental strategies resolve contradictions in reaction yield data for triazoloquinazolinone derivatives?
Answer: Discrepancies in yields often arise from:
- Catalyst variability : Compare NGPU with traditional catalysts (e.g., HCl, AlCl) under identical conditions. For example, NGPU achieves 92% yield vs. 65% with AlCl .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) may slow cyclization, requiring extended reaction times or higher temperatures .
- Analytical validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out unreacted precursors .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?
Answer: Methodological considerations include:
- Core modifications : Compare bioactivity of the triazoloquinazolinone scaffold with analogs (e.g., thieno[3,2-b]quinolinones) to assess the impact of heterocyclic substitution .
- Substituent variation : Synthesize derivatives with halogen (e.g., Cl, F) or alkyl groups at the 4-methoxyphenyl position to probe steric and electronic effects on target binding .
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) to correlate substituent patterns with activity .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Answer: Crystallization hurdles include:
- Solubility issues : Low solubility in non-polar solvents necessitates trial with DMF/water mixtures or slow evaporation techniques .
- Polymorphism : Single-crystal X-ray diffraction (SCXRD) at 113 K can resolve lattice packing ambiguities. For example, analogous compounds show triclinic crystal systems with Z = 2 .
- Hydration control : Store crystals under inert gas to prevent hydrate formation, which alters melting points and spectroscopic data .
Methodological Notes
- Data validation : Cross-referenced synthesis and characterization data from peer-reviewed journals (e.g., Molecular Crystals and Liquid Crystals, Acta Pharm).
- Advanced tools : DFT (Gaussian 09), SCXRD (Bruker D8 Venture), and HPLC (Agilent 1260 Infinity II) are recommended for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
